6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated and chlorinated benzaldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Another halogenated derivative with similar reactivity.
Uniqueness
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with imidazo[1,2-a]pyridine derivatives. Various methods have been explored to optimize yields and purity. For example, a recent study demonstrated a metal-free and aqueous synthesis approach that yielded high purity under mild conditions .
Antimicrobial Activity
Imidazo[1,2-a]pyridines are known for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent antibacterial effects against Mycobacterium tuberculosis and other bacterial strains . The presence of halogen substituents like bromine and chlorine enhances these activities by influencing the electron density on the aromatic rings.
Anti-inflammatory Properties
This compound has been evaluated for anti-inflammatory effects. A review highlighted that imidazo[1,2-a]pyridines can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives have shown IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have reported that imidazo[1,2-a]pyridines can induce apoptosis in cancer cell lines, including those derived from colon and breast cancers. For example, one study found that certain derivatives exhibited IC50 values ranging from 7 to 14 µM against various cancer cell lines . This activity is often attributed to their ability to disrupt microtubule formation and interfere with cell cycle progression.
Case Studies
Several case studies illustrate the biological impact of this compound:
- Antituberculosis Activity : In a study focusing on synthesized imidazo[1,2-a]pyridine derivatives, 6-bromo-2-(3-chlorophenyl) variants showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting lower MIC values compared to standard treatments .
- Cancer Cell Line Studies : Research involving human colon cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of cell signaling pathways associated with tumor growth .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
Molecular Formula |
C13H8BrClN2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H |
InChI Key |
YFEGWUHIVFYPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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